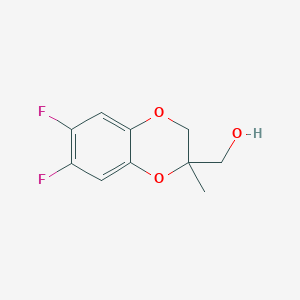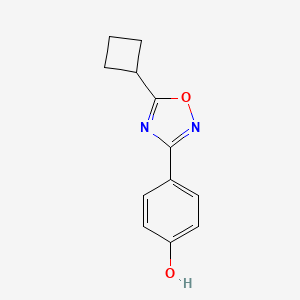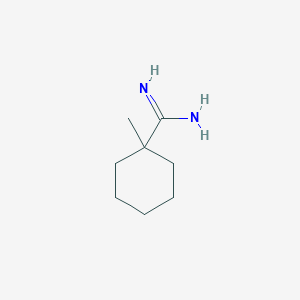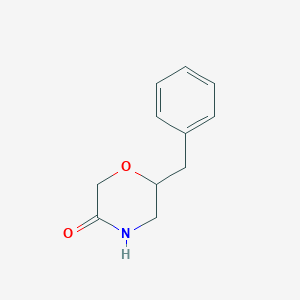
1-(2-Chloroethyl)-1-methylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-1-methylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a 2-chloroethyl and a methyl group
Preparation Methods
The synthesis of 1-(2-Chloroethyl)-1-methylcyclopropane typically involves the reaction of cyclopropane derivatives with chloroethylating agents. One common method includes the reaction of 1-methylcyclopropane with 2-chloroethanol in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Chloroethyl)-1-methylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-(2-hydroxyethyl)-1-methylcyclopropane.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate, resulting in the formation of corresponding carboxylic acids.
Reduction Reactions: Reduction of the chloroethyl group can be achieved using reducing agents such as lithium aluminum hydride, producing 1-(2-ethyl)-1-methylcyclopropane.
Common reagents and conditions for these reactions include strong acids or bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloroethyl)-1-methylcyclopropane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a pharmacological agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-1-methylcyclopropane involves its interaction with molecular targets, leading to various biochemical effects. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions. This interaction can affect pathways involved in cell division and growth, making it a compound of interest in cancer research.
Comparison with Similar Compounds
1-(2-Chloroethyl)-1-methylcyclopropane can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Known for its use in chemotherapy, this compound shares the chloroethyl group but differs in its overall structure and specific applications.
1-(2-Chloroethyl)-3-methyl-1-nitrosourea: Another chemotherapeutic agent, it also contains the chloroethyl group but has distinct pharmacological properties.
Properties
Molecular Formula |
C6H11Cl |
|---|---|
Molecular Weight |
118.60 g/mol |
IUPAC Name |
1-(2-chloroethyl)-1-methylcyclopropane |
InChI |
InChI=1S/C6H11Cl/c1-6(2-3-6)4-5-7/h2-5H2,1H3 |
InChI Key |
NKCXSIPUUAIFKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Butan-2-yloxy)methyl]-3-methoxyaniline](/img/structure/B13188741.png)


![2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13188753.png)




![2,2-Difluoro-octahydrocyclopenta[b]morpholine](/img/structure/B13188787.png)
![1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13188797.png)
![(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B13188807.png)
![2-[(1H-1,2,3-Triazol-1-yl)methyl]morpholine](/img/structure/B13188814.png)

![tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13188838.png)
